Gaegurin-6-RA peptide precursor

Antimicrobial peptide Disulfide bridge Structure-activity relationship

Gaegurin-6-RA peptide precursor is an antimicrobial peptide (AMP) precursor belonging to the brevinin-1 family, originally isolated from the skin of the Korean frog Glandirana emeljanovi (formerly Rana rugosa). The compound represents the precursor form of the mature Gaegurin-6 (also designated brevinin-1EMb), a cationic, α-helical AMP that has been structurally characterized and studied for broad-spectrum antimicrobial activity with minimal hemolytic activity.

Molecular Formula
Molecular Weight
Cat. No. B1576574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGaegurin-6-RA peptide precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gaegurin-6-RA Peptide Precursor: Antimicrobial Peptide Procurement and Research Use


Gaegurin-6-RA peptide precursor is an antimicrobial peptide (AMP) precursor belonging to the brevinin-1 family, originally isolated from the skin of the Korean frog Glandirana emeljanovi (formerly Rana rugosa) [1]. The compound represents the precursor form of the mature Gaegurin-6 (also designated brevinin-1EMb), a cationic, α-helical AMP that has been structurally characterized and studied for broad-spectrum antimicrobial activity with minimal hemolytic activity [2]. Gaegurin-6 contains a hydrophobic motif at the N-terminus, a helical region at the C-terminus, and an intra-disulfide bridge formed by two invariant cysteine residues [3].

Why Gaegurin-6-RA Peptide Precursor Cannot Be Substituted with Generic Brevinin or Gaegurin Family Peptides


Substitution with other brevinin-family or gaegurin peptides is not functionally equivalent because the intra-disulfide bridge at the C-terminus constitutes a non-redundant structural determinant of antimicrobial activity in Gaegurin-6 [1]. While other gaegurins such as gaegurin 4 (esculentin-2EM) and gaegurin 5 (brevinin-1EMa) share cationic, α-helical properties, they exhibit distinct sequence composition, net charge distribution, and amphipathic profiles that directly affect membrane-binding specificity and spectrum of activity [2]. Even within the same peptide series, reduction of the disulfide bridge completely abolishes antimicrobial activity, whereas conservative cysteine-to-serine substitutions retain function [3]. This demonstrates that procurement decisions based solely on peptide class or family membership risk acquiring material with functionally divergent or absent biological activity.

Gaegurin-6-RA Peptide Precursor: Quantified Differential Evidence Versus Analogs


Disulfide Bridge Integrity Determines Functional Antimicrobial Activity: Gaegurin-6 vs Reduced Linear Analog

The intra-disulfide bridge at the C-terminus of Gaegurin-6 is a critical determinant of antimicrobial activity. Direct head-to-head comparison of the native oxidized form versus the reduced linear analog demonstrates that disulfide bond reduction results in complete loss of antimicrobial activity against all bacterial strains tested [1]. In contrast, conservative replacement of cysteine residues with serines (Cys→Ser analogs) retains antimicrobial activity, indicating that disulfide bond integrity, rather than the cysteine side chains themselves, is essential for function [2].

Antimicrobial peptide Disulfide bridge Structure-activity relationship

Hemolytic Activity Profile: Gaegurin-6 Demonstrates Minimal Erythrocyte Lysis Across Concentration Range

Gaegurin-6 exhibits minimal hemolytic activity against human red blood cells across a broad concentration range, a critical selectivity parameter distinguishing it from highly hemolytic antimicrobial peptides such as melittin [1]. Quantified hemolytic activity values are 0.39% at 0.1 μg/mL, 0.62% at 1 μg/mL, 0.78% at 10 μg/mL, and 0.86% at 100 μg/mL [2]. This represents exceptionally low erythrocyte lysis even at 100 μg/mL, supporting the class-level characterization of gaegurins as peptides with "little or no hemolytic activity" [3].

Hemolytic activity Therapeutic index Host cell toxicity

Insulinotropic Activity: Gaegurin-6 Stimulates Insulin Secretion via Calcium Influx; Linear Form Inactive

Gaegurin-6 exhibits insulinotropic activity that is structurally dependent on both the N-terminal hydrophobic motif and the C-terminal disulfide bridge. Native Gaegurin-6 stimulates insulin secretion and increases intracellular calcium concentration in pancreatic β Rin5mf cells [1]. Membrane pore-forming ability is observed in native Gaegurin-6 but not in the linear form or the N-terminus hydrophobic amino acid-deleted form [2]. This establishes that the precursor-encoded structural features (disulfide bridge formation capacity) are essential for this non-antimicrobial biological function.

Insulin secretion Calcium influx Pancreatic beta cells

Gaegurin Family Classification and Nomenclature: Gaegurin-6 Distinguished from Gaegurin-4 and Gaegurin-5

Among the six originally identified gaegurins, only gaegurin 4 (esculentin-2EM), gaegurin 5 (brevinin-1EMa), and gaegurin 6 (brevinin-1EMb) have been comprehensively investigated for structure-activity relationships [1]. These three peptides differ in amino acid sequence length (24–37 residues), net charge distribution, and hydrophobic moment profiles, which directly influence their membrane-binding orientation and antimicrobial spectrum [2]. Gaegurin-6 contains a specific sequence (FLPLLAGLAANFLPTIICKISYKC) with distinct proline and cysteine positioning that governs its α-helical induction in membrane environments [3].

Peptide classification Brevinin family Sequence comparison

Gaegurin-6-RA Peptide Precursor: Evidence-Backed Application Scenarios


Structure-Activity Relationship Studies Requiring Disulfide-Intact Folded Material

Based on evidence that reduced linear Gaegurin-6 exhibits complete loss of antimicrobial activity [1], this precursor-derived material is appropriate for SAR investigations where the role of the C-terminal disulfide bridge (Rana box) in membrane binding, α-helical induction, and antimicrobial function is the primary research question. Studies that require folded, oxidized peptide with intact disulfide bridge must procure material specifically validated for disulfide bond integrity.

Host Cell Selectivity and Therapeutic Index Assessments

The quantified hemolytic profile (0.39% lysis at 0.1 μg/mL; 0.86% at 100 μg/mL) [2] positions Gaegurin-6 as a reference peptide for comparative selectivity studies against highly hemolytic AMPs (e.g., melittin) or moderately hemolytic comparators. This application scenario is appropriate for researchers establishing baseline selectivity metrics for novel AMP candidates or investigating membrane selectivity determinants between microbial and mammalian cells.

Insulin Secretion and Metabolic Research Applications

The demonstrated insulinotropic activity of Gaegurin-6 in pancreatic β Rin5mf cells, which is abolished in the linear form and N-terminus-deleted analog [3], establishes a specific application scenario for metabolic research. Procurement of correctly folded Gaegurin-6 or its precursor is essential for studies investigating AMP-mediated insulin secretion, calcium influx modulation, or the interface between innate immunity peptides and glucose homeostasis.

Positive Control for Gaegurin Family-Specific Activity Screens

Given that gaegurin 4, 5, and 6 represent distinct molecular entities within the same peptide family [4], Gaegurin-6-RA peptide precursor serves as a specific positive control or reference material for studies focused on brevinin-1EMb subfamily activity. It is not interchangeable with gaegurin-4 or gaegurin-5 in comparative studies of sequence-specific antimicrobial spectrum or cancer cell cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gaegurin-6-RA peptide precursor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.